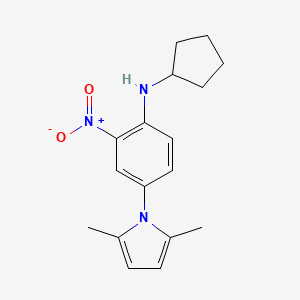
1(2H)-acenaphthylenone thiosemicarbazone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1(2H)-acenaphthylenone thiosemicarbazone is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has shown promise in a variety of fields, including biochemistry, pharmacology, and medicine. In
科学的研究の応用
1(2H)-acenaphthylenone thiosemicarbazone has been extensively studied for its potential applications in scientific research. This compound has shown promise in a variety of fields, including biochemistry, pharmacology, and medicine. It has been used as a chelating agent for metal ions, such as copper and iron, and has been shown to have antioxidant properties. In addition, it has been investigated for its potential as an antitumor agent and has shown promising results in preclinical studies.
作用機序
The mechanism of action of 1(2H)-acenaphthylenone thiosemicarbazone is not fully understood. However, it is believed that the compound functions as a chelating agent for metal ions, such as copper and iron. This chelation process may result in the generation of reactive oxygen species, which can cause oxidative damage to cancer cells. In addition, the compound may also inhibit the activity of enzymes that are involved in DNA replication, which can lead to cell death.
Biochemical and Physiological Effects:
1(2H)-acenaphthylenone thiosemicarbazone has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that the compound can induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to have antioxidant properties and can scavenge free radicals. In addition, the compound has been shown to inhibit the activity of enzymes that are involved in DNA replication, which can lead to cell death.
実験室実験の利点と制限
One advantage of using 1(2H)-acenaphthylenone thiosemicarbazone in lab experiments is that it is a relatively simple compound to synthesize. In addition, it has been extensively studied and has shown promising results in preclinical studies. However, one limitation of using this compound in lab experiments is that its mechanism of action is not fully understood. In addition, more research is needed to determine its efficacy and safety in humans.
将来の方向性
There are many future directions for research on 1(2H)-acenaphthylenone thiosemicarbazone. One area of interest is its potential as an antitumor agent. More research is needed to determine its efficacy and safety in humans, as well as its potential for use in combination with other cancer treatments. In addition, the compound's antioxidant properties make it a promising candidate for the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's. Finally, more research is needed to fully understand the compound's mechanism of action and its potential as a chelating agent for metal ions.
合成法
1(2H)-acenaphthylenone thiosemicarbazone can be synthesized through a reaction between 1(2H)-acenaphthylenone and thiosemicarbazide. The reaction takes place in the presence of a catalyst, such as hydrochloric acid or acetic acid. The resulting product is a yellow crystalline powder that is soluble in water and ethanol.
特性
IUPAC Name |
[(E)-2H-acenaphthylen-1-ylideneamino]thiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3S/c14-13(17)16-15-11-7-9-5-1-3-8-4-2-6-10(11)12(8)9/h1-6H,7H2,(H3,14,16,17)/b15-11+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAETZHRJCLMRLK-RVDMUPIBSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC3=C2C(=CC=C3)C1=NNC(=S)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C\1C2=CC=CC3=C2C(=CC=C3)/C1=N/NC(=S)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Acenaphthen-1-ylideneamino)thiourea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N'-[(2-chloro-4-methylbenzoyl)oxy]-3-pyridinecarboximidamide](/img/structure/B5909957.png)
![N'-{[2-(4-bromo-2-chlorophenoxy)acetyl]oxy}-3-pyridinecarboximidamide](/img/structure/B5909964.png)
![N'-[(2-chloro-4-methylbenzoyl)oxy]-4-nitrobenzenecarboximidamide](/img/structure/B5909968.png)
![N'-{[(4-bromo-2-chlorophenoxy)acetyl]oxy}-2-(4-nitrophenyl)ethanimidamide](/img/structure/B5909986.png)
![N'-{[(4-bromo-2-chlorophenoxy)acetyl]oxy}-3,4-dimethoxybenzenecarboximidamide](/img/structure/B5909989.png)
![3-hydroxy-4-(4-methylbenzoyl)-1-[3-(4-morpholinyl)propyl]-5-(3-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5909999.png)
![4-bicyclo[2.2.1]hept-2-yl-1,2-cyclohexanediol](/img/structure/B5910005.png)
![N-[1-(4-methoxyphenyl)propyl]-2,2-dimethylpropanamide](/img/structure/B5910009.png)
![4-(4-methylpiperidin-1-yl)-1-oxaspiro[4.5]dec-3-en-2-one](/img/structure/B5910014.png)
![N-[4-(1-allyl-1H-benzimidazol-2-yl)-1,2,5-oxadiazol-3-yl]acetamide](/img/structure/B5910019.png)

![2-{[4-(tert-butylamino)-6-chloro-1,3,5-triazin-2-yl]amino}ethanol](/img/structure/B5910027.png)

![1-[difluoro(2,3,3,4,4,5,5-heptafluorotetrahydro-2-furanyl)acetyl]-4-methylpiperazine](/img/structure/B5910058.png)